Product packaging for 3,5,6-Trichloro-N-methylpyridazin-4-amine(Cat. No.:)

3,5,6-Trichloro-N-methylpyridazin-4-amine

Cat. No.: B8051350
M. Wt: 212.46 g/mol
InChI Key: ZTUBBUZYSCOSBP-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core in Organic Synthesis and Heterocyclic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in organic synthesis. Its unique electronic properties, arising from the presence of the two nitrogen atoms, make it a versatile scaffold for the development of a wide array of functionalized molecules. The pyridazine core is known to be electron-deficient, which influences its reactivity, particularly its susceptibility to nucleophilic substitution reactions. This characteristic is pivotal in the construction of more complex molecular architectures.

In heterocyclic chemistry, pyridazines are valued for their ability to serve as precursors to a variety of other heterocyclic systems through ring transformation reactions. Their derivatives have been explored for their utility as ligands in coordination chemistry and as key intermediates in the synthesis of diverse chemical entities.

Overview of Chlorinated Pyridazine Derivatives in Academic Research

Chlorinated pyridazine derivatives are a well-studied class of compounds within pyridazine chemistry. The presence of chlorine atoms on the pyridazine ring significantly modifies its chemical reactivity. The number and position of the chlorine substituents dictate the regioselectivity of subsequent chemical transformations. Polychlorinated pyridazines, for instance, offer multiple sites for nucleophilic attack, allowing for the sequential and controlled introduction of various functional groups.

Academic research has extensively documented the synthesis and reactions of chlorinated pyridazines. For example, the synthesis of 3,6-dichloropyridazine (B152260) is a common starting point for the preparation of a multitude of pyridazine derivatives. chemicalbook.com The reactivity of the chlorine atoms in these compounds allows for their displacement by a range of nucleophiles, including amines, alkoxides, and thiolates, thereby providing access to a diverse library of substituted pyridazines.

Structural Context of 3,5,6-Trichloro-N-methylpyridazin-4-amine within Pyridazine Class

This compound belongs to the family of halogenated N-alkylated pyridazinamines. Its structure is characterized by a pyridazine ring heavily substituted with three chlorine atoms at positions 3, 5, and 6, and an N-methylamino group at position 4.

The high degree of chlorination is expected to render the pyridazine ring highly electron-deficient, making the chlorine atoms susceptible to nucleophilic displacement. The N-methylamino group introduces an additional functional handle and can influence the electronic and steric environment of the molecule. The specific arrangement of these substituents—three chlorine atoms and an N-methylamino group—positions this compound as a potentially valuable intermediate for the synthesis of more complex, highly functionalized pyridazine derivatives.

The synthesis of related compounds, such as 4-amino-3,5-dichloropyridazine from 3,4,5-trichloropyridazine (B3021642), has been reported, suggesting that the synthesis of this compound is chemically plausible. prepchem.com The reaction would likely involve the nucleophilic substitution of a chlorine atom in a tetrachloropyridazine precursor with methylamine (B109427).

Research Findings on Related Compounds

While specific research on this compound is not widely available in public literature, the study of analogous compounds provides valuable insights into its potential properties and reactivity.

Synthesis of Chlorinated Pyridazinamines

The synthesis of chlorinated pyridazinamines often involves the reaction of a polychlorinated pyridazine with an amine. For instance, the reaction of 3,4,5-trichloropyridazine with ammonia (B1221849) in ethanol (B145695) has been shown to yield a mixture of 4-amino-3,5-dichloropyridazine and 4-amino-5,6-dichloropyridazine. prepchem.com This demonstrates the feasibility of introducing an amino group onto a trichlorinated pyridazine ring. A similar approach using methylamine would be a logical route to an N-methylated analogue.

Reactivity of Polychlorinated Pyridazines

The reactivity of polychlorinated pyridazines is characterized by their propensity to undergo nucleophilic aromatic substitution. The positions of the chlorine atoms are key to determining which is most readily displaced. Studies on various chlorinated pyridazines have shown that the chlorine atoms at positions 4 and 5 are generally more reactive towards nucleophiles than those at positions 3 and 6. This regioselectivity is attributed to the electronic effects of the ring nitrogen atoms. rsc.org

Interactive Data Tables

To provide a clearer understanding of the properties of related compounds, the following interactive data tables are presented.

Table 1: Physicochemical Properties of Related Chlorinated Pyridazines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,6-Dichloropyridazine141-30-0C4H2Cl2N2148.9868-70
3,4,5-Trichloropyridazine14161-11-6C4HCl3N2183.4355-57
3,4,6-Trichloropyridazine6082-66-2C4HCl3N2183.4255-59
4-Amino-3,5-dichloropyridazineNot AvailableC4H3Cl2N3179.99176-178

Note: Data is compiled from various chemical suppliers and literature sources.

Table 2: Spectroscopic Data for a Representative Chlorinated Pyridazinamine

Compound1H NMR (DMSO-d6, δ ppm)
4-Aminopyridazine (B156604)7.98-8.00 (m, 1H), 7.81-7.85 (m, 1H), 6.00 (br s, 1H), 2.51 (br s, 2H)

Note: This data is for the parent 4-aminopyridazine and is provided for illustrative purposes. The spectrum for the trichlorinated N-methylated derivative would be significantly different. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl3N3 B8051350 3,5,6-Trichloro-N-methylpyridazin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trichloro-N-methylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3/c1-9-3-2(6)4(7)10-11-5(3)8/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBBUZYSCOSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NN=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5,6 Trichloro N Methylpyridazin 4 Amine

Direct Synthesis from Tetrachloropyridazine and Methylamine (B109427) Derivatives

The most direct approach to 3,5,6-Trichloro-N-methylpyridazin-4-amine involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable tetrachloropyridazine with methylamine. The electron-deficient nature of the pyridazine (B1198779) ring, further activated by the presence of multiple chloro substituents, facilitates attack by nucleophiles.

Reaction Conditions and Optimization

The reaction between tetrachloropyridazine and methylamine is typically carried out in a suitable solvent. The choice of solvent can influence the reaction rate and selectivity. While a specific protocol for this compound is not extensively detailed in publicly available literature, analogous reactions with other amines on chlorinated pyridazines and similar heterocycles provide insight into the likely conditions. For instance, the amination of 2-chloropyrimidine (B141910) and chloropyrazine has been successfully achieved in water with potassium fluoride (B91410) as a base, offering an environmentally benign alternative to traditional organic solvents. nih.gov

The reaction temperature is a critical parameter. Generally, these reactions are conducted at elevated temperatures to overcome the activation energy barrier. However, excessive heat can lead to side reactions and decomposition. The use of a sealed vessel may be necessary when working with a low-boiling amine like methylamine to maintain a sufficient concentration in the reaction mixture. google.com The stoichiometry of the reactants is also crucial, with an excess of methylamine often employed to drive the reaction to completion and minimize the formation of diarylated products.

Optimization of these conditions involves a systematic study of solvent, temperature, reaction time, and the nature and amount of base (if any) to maximize the yield and purity of the desired product.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. One key aspect is controlling the regioselectivity of the substitution. The positions on the pyridazine ring exhibit different reactivities towards nucleophilic attack, which can be influenced by both electronic and steric factors.

In polychlorinated heterocycles, the substitution of the first chlorine atom can be facile, but subsequent substitutions may require more forcing conditions due to the introduction of an electron-donating amino group, which deactivates the ring towards further nucleophilic attack. researchgate.net To favor monosubstitution, the reaction can be run at lower temperatures or for shorter durations.

The choice of the methylamine source can also be a factor. Using a solution of methylamine in a solvent like ethanol (B145695) or methanol (B129727) can be more convenient and controllable than using gaseous methylamine. Furthermore, the addition of a non-nucleophilic base can help to scavenge the HCl generated during the reaction, preventing the protonation of the methylamine and maintaining its nucleophilicity.

Precursor Synthesis and Functionalization Pathways

An alternative to direct amination is the synthesis and subsequent functionalization of pyridazine precursors. This multi-step approach allows for greater control over the substitution pattern.

Synthesis of Polychlorinated Pyridazine Intermediates

The key precursor for the direct synthesis is a tetrachloropyridazine. While the specific isomer required is 3,4,5,6-tetrachloropyridazine, the synthesis of polychlorinated pyridazines often starts from more readily available materials. One common starting material for pyridazine synthesis is maleic hydrazide (1,2-dihydropyridazine-3,6-dione). wikipedia.orgnih.gov Maleic hydrazide can be prepared by the condensation of maleic anhydride (B1165640) or maleic acid with hydrazine (B178648) hydrate. google.com

Derivatization of Pyridazin-3(2H)-ones to Chlorinated Pyridazines

Pyridazin-3(2H)-ones are versatile intermediates in the synthesis of functionalized pyridazines. These can be synthesized through various condensation reactions, for example, from 4-oxo-4-arylbutanoic acids and hydrazine. organic-chemistry.org The pyridazinone ring can then be chlorinated. For instance, pyridazinones can be converted to their corresponding 3-chloro derivatives by treatment with phosphoryl chloride.

While this method is effective for introducing a chlorine atom at the 3-position, obtaining a fully chlorinated pyridazine from a non-chlorinated pyridazinone precursor would require multiple, potentially harsh, chlorination steps. The regiochemistry of these chlorination reactions would need to be carefully controlled to produce the desired 3,4,5,6-tetrachloro isomer.

Advanced Catalytic Approaches in Pyridazinamine Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds. These methods offer potential advantages over traditional SNAr reactions, such as milder reaction conditions and broader substrate scope.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of N-arylation chemistry. nih.gov These reactions have been successfully applied to the amination of various heteroaryl chlorides, including those of pyridines and quinolines. nih.govfao.org The application of such catalytic systems to the synthesis of this compound from tetrachloropyridazine could offer an alternative to the uncatalyzed SNAr reaction. A typical catalytic cycle would involve a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

The choice of ligand is often critical for the success of these reactions, as it influences the reactivity and stability of the catalytic species. While the literature on the specific application of these methods to highly chlorinated pyridazines is not extensive, the general success of catalytic amination on electron-deficient heterocycles suggests that this is a promising area for future research and development in the synthesis of pyridazinamines. nih.gov

Exploration of Palladium-Catalyzed Cross-Coupling Reactions (PCCR) for Pyridazine Frameworks

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. google.com These reactions offer a powerful means to functionalize heterocyclic systems like pyridazine. google.com The Buchwald-Hartwig amination, a cornerstone of PCCR, facilitates the coupling of amines with aryl or heteroaryl halides. biosynth.com

For the synthesis of this compound, a hypothetical approach would involve the cross-coupling of a polychlorinated pyridazine with methylamine. The primary challenge in this approach is achieving regioselectivity, as the starting material, likely 3,4,5,6-tetrachloropyridazine, possesses multiple reactive sites. The reactivity of chloro-substituents on the pyridazine ring in palladium-catalyzed amination is influenced by factors such as the position relative to the nitrogen atoms and the electronic environment. nih.gov Generally, halides adjacent to a ring nitrogen are more reactive in such couplings. google.com

The development of specialized phosphine ligands has been crucial in expanding the scope and improving the efficiency of palladium-catalyzed aminations, particularly for less reactive aryl chlorides. biosynth.com Ligands like BINAP and DavePhos have been employed in the amination of dichloroquinolines, demonstrating that selective monoamination can be achieved. nih.gov A similar strategy could potentially be applied to a trichloropyridazine precursor.

Table 1: Representative Palladium-Catalyzed Amination Conditions This table presents generalized conditions based on literature for related substrates, as a specific application to the target compound is not widely published.

Catalyst System Ligand Base Solvent Temperature (°C) Potential Application
Pd₂(dba)₃ XPhos NaOtBu Toluene 80-110 Coupling of methylamine with a trichloropyridazine
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 100 Selective amination of a polychlorinated pyridazine
Pd(dba)₂ DavePhos tBuONa Dioxane Reflux Monoamination of a di- or trichloro-N-heterocycle nih.gov

Copper(I)-Catalyzed C-N Cross-Coupling Methodologies for Pyridazinamines

Copper-catalyzed C-N cross-coupling reactions, particularly the Ullmann condensation, represent an older but still valuable method for forming aryl-nitrogen bonds. Modern advancements have led to milder reaction conditions, often employing ligands to enhance the catalyst's efficacy. These methods are particularly relevant for the amination of electron-deficient heteroaryl halides.

The synthesis of aminopyridine derivatives has been successfully achieved using copper(I)-catalyzed amination with aqueous ammonia (B1221849) under relatively mild conditions. pnu.ac.ir This suggests that a similar approach could be feasible for the synthesis of aminopyridazines. For the specific case of this compound, a copper-catalyzed reaction between a suitable trichloropyridazine precursor and methylamine could be envisioned. The choice of ligand and reaction conditions would be critical to control regioselectivity and achieve a good yield.

Table 2: Illustrative Copper-Catalyzed Amination Systems This table illustrates general systems for copper-catalyzed C-N coupling, highlighting potential conditions for pyridazine synthesis.

Copper Source Ligand Base Solvent Temperature (°C) Potential Application
CuI DMEDA K₂CO₃ Ethylene Glycol 100-120 Amination of chloropyridines/pyridazines pnu.ac.ir
Cu(OAc)₂ Phenanthroline K₃PO₄ DMF 100-130 General C-N cross-coupling
CuCl N,N'-diaryl diamine Cs₂CO₃ Dioxane 80-100 Amination of aryl chlorides under mild conditions rsc.org

Chemo- and Regioselective Amination Strategies

Direct nucleophilic aromatic substitution (SNAr) is a primary and often highly effective strategy for the synthesis of aminopyridazines, especially when the ring is activated by multiple halogen substituents. The inherent electron deficiency of the pyridazine ring facilitates attack by nucleophiles. In the case of polychlorinated pyridazines, the key challenge lies in controlling the regioselectivity of the substitution.

For the synthesis of this compound, the most plausible precursor is 3,4,5,6-tetrachloropyridazine. The regioselectivity of nucleophilic attack on this substrate is dictated by the electronic properties of the different carbon positions. It is well-documented in similar polychlorinated N-heterocycles, such as 2,4-dichloroquinazolines, that the C4 position is often the most susceptible to nucleophilic attack. nih.gov This preference is attributed to the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic addition at this position.

Therefore, the reaction of 3,4,5,6-tetrachloropyridazine with one equivalent of methylamine would be expected to preferentially yield this compound. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to prevent further substitution.

An alternative two-step approach could involve an initial amination with ammonia to form 4-amino-3,5,6-trichloropyridazine, followed by a selective N-methylation. N-methylation of aminopyridazines has been shown to occur at the exocyclic amino group, although quaternization of the ring nitrogens can be a competing reaction. rsc.org

Table 3: Reaction Parameters for Regioselective SNAr on Polychlorinated Heterocycles This table outlines typical conditions for selective amination based on analogous systems.

Substrate Nucleophile Solvent Temperature (°C) Outcome Reference Analogy
3,4,5,6-Tetrachloropyridazine (hypothetical) Methylamine Ethanol or DMF Room Temp to 60°C Preferential substitution at C4 nih.gov
2,4-Dichloroquinazoline Primary/Secondary Amines Acetonitrile or Isopropanol Room Temp to Reflux Selective substitution at C4 nih.gov
2,4,6-Trichloropyrimidine Dialkylamines Dichloromethane Room Temperature Selective substitution at C2 google.com

Chemical Reactivity and Transformational Chemistry of 3,5,6 Trichloro N Methylpyridazin 4 Amine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, makes the carbon atoms of the ring susceptible to nucleophilic attack.

Amination Reactions and Regioselectivity

The chlorine atoms on the pyridazine ring are expected to be readily displaced by various amines. The regioselectivity of these reactions will be influenced by the electronic environment of each chlorinated carbon atom. In polychlorinated pyridazines, the position of substitution is dictated by the relative activation of the chlorine atoms by the ring nitrogens and other substituents. For instance, in related polychloropyrimidines, regioselective amination has been achieved, suggesting that similar selectivity could be possible for 3,5,6-Trichloro-N-methylpyridazin-4-amine.

The N-methylamino group already present on the ring will also influence the regioselectivity of further amination reactions through its electronic and steric effects.

Table 1: Predicted Regioselectivity in Amination Reactions

Position of ChlorinePredicted ReactivityRationale
C3ModerateActivated by adjacent ring nitrogen.
C5HighActivated by both ring nitrogens (para-like activation).
C6ModerateActivated by adjacent ring nitrogen.

Halogen Displacement by Various Nucleophiles (e.g., oxygen, sulfur, nitrogen)

Similar to amination, the chlorine atoms of this compound are anticipated to undergo displacement by a variety of nucleophiles.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or hydroxides would lead to the formation of the corresponding ethers or hydroxypyridazines.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) would react to yield thioethers.

Nitrogen Nucleophiles: Besides amines, other nitrogen nucleophiles like azides could also displace the chlorine atoms, introducing further functional handles for subsequent reactions.

The reactivity of the different chlorine positions is expected to follow a similar trend as in amination reactions, with the C5 position being the most susceptible to nucleophilic attack.

Table 2: Examples of Predicted Halogen Displacement Reactions

NucleophileReagent ExamplePredicted Product Type
OxygenSodium methoxideMethoxy-N-methylpyridazin-4-amine derivative
SulfurSodium thiophenoxidePhenylthio-N-methylpyridazin-4-amine derivative
NitrogenSodium azide (B81097)Azido-N-methylpyridazin-4-amine derivative

Electrophilic Aromatic Substitution on Pyridazine Ring Systems

The pyridazine ring is an electron-deficient system, which makes it generally unreactive towards electrophilic aromatic substitution. The presence of two ring nitrogen atoms deactivates the ring to a greater extent than in pyridine (B92270). Furthermore, the three electron-withdrawing chlorine atoms on this compound would further deactivate the ring, making electrophilic substitution extremely difficult to achieve under standard conditions. wikipedia.orgresearchgate.net

If forced under harsh conditions, the substitution would likely occur at the position least deactivated by the nitrogen atoms and chlorine substituents. However, such reactions are generally not a preferred synthetic route for functionalizing pyridazine rings.

Cycloaddition Reactions Involving Pyridazine Moieties

While the pyridazine ring itself is generally not a reactive diene or dienophile in Diels-Alder reactions, pyridazine derivatives can be functionalized to participate in various cycloaddition reactions.

Azide-Alkyne Cycloaddition (CuAAC) with Pyridazine Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a powerful tool for forming 1,2,3-triazoles. acs.orgnih.gov If one of the chlorine atoms in this compound were substituted with an azide group (as discussed in section 3.1.2), the resulting azido-pyridazine derivative could readily react with a terminal alkyne in the presence of a copper(I) catalyst. This would provide a straightforward method for attaching a wide variety of molecular fragments to the pyridazine core via a stable triazole linker. mdpi.comresearchgate.net

Azide-Nitrile Cycloaddition with Pyridazine Scaffolds

The cycloaddition of an azide with a nitrile is a well-established method for the synthesis of tetrazoles. nih.govorganic-chemistry.org If a nitrile functionality were introduced onto the pyridazine ring, for example, by nucleophilic substitution of a chlorine atom with cyanide, the resulting cyanopyridazine could undergo a cycloaddition reaction with an azide (e.g., sodium azide) to form a tetrazolyl-pyridazine derivative. This reaction is often promoted by Lewis acids. researchgate.net This would offer another versatile route for the elaboration of the pyridazine scaffold.

Reduction Chemistry of Halogenated Pyridazines

The presence of multiple chlorine atoms on the pyridazine ring of this compound makes it a candidate for reductive dehalogenation reactions. This type of transformation is crucial for the selective modification of the pyridazine core, enabling the synthesis of derivatives with varying degrees of halogenation.

Reductive dehalogenation of halogenated pyridazines can be achieved through various methods, with catalytic hydrogenation being a prominent technique. This approach involves the use of a metal catalyst, typically palladium, to facilitate the removal of halogen atoms and their replacement with hydrogen.

Catalytic hydrodechlorination is a widely utilized method for the removal of chlorine atoms from aromatic and heteroaromatic rings. Palladium-based catalysts, often supported on carbon (Pd/C), are effective for this purpose. The reaction typically proceeds under a hydrogen atmosphere, where the catalyst facilitates the cleavage of the carbon-chlorine bond and subsequent hydrogenation. The efficiency and selectivity of the reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. While specific studies on the catalytic hydrodechlorination of this compound are not extensively documented, the general principles of this technique are applicable to polychlorinated pyridazine systems.

Another valuable technique is transfer hydrodehalogenation, which offers a milder alternative to traditional catalytic hydrogenation using hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol, is used in the presence of a suitable catalyst. Ruthenium(II) complexes have been shown to be effective catalysts for transfer hydrodehalogenation of various organic halides organic-chemistry.org. This method can be advantageous as it often avoids the need for high-pressure hydrogenation equipment. The general mechanism involves the transfer of hydrogen from the donor to the halogenated substrate, mediated by the metal catalyst organic-chemistry.org.

The following table summarizes key aspects of these reductive dehalogenation techniques applicable to halogenated pyridazines.

TechniqueCatalyst ExampleHydrogen SourceKey Features
Catalytic HydrodechlorinationPalladium on Carbon (Pd/C)Hydrogen Gas (H₂)Effective for C-Cl bond cleavage; reaction conditions can be tuned for selectivity.
Transfer HydrodehalogenationRuthenium(II) complexesIsopropanolMilder conditions; avoids the use of high-pressure hydrogen gas. organic-chemistry.org

Formation of Fused and Bridged Pyridazine Heterocyclic Systems

The reactive nature of the chlorine substituents on the this compound ring system provides a versatile platform for the construction of more complex fused and bridged heterocyclic structures. These reactions often involve the displacement of one or more chlorine atoms by nucleophiles, followed by intramolecular cyclization reactions.

The synthesis of fused pyridazine systems, such as pyrimido[4,5-c]pyridazines and imidazo[4,5-c]pyridazines, often utilizes chloropyridazines as starting materials. For instance, the synthesis of pyrimido[4,5-c]pyridazine derivatives can be achieved by reacting a substituted chloropyridazine with appropriate reagents to build the pyrimidine (B1678525) ring clockss.orgresearchgate.netnih.gov. Similarly, imidazo[4,5-c]pyridazines can be prepared from chloropyridazine precursors through cyclization reactions with suitable amines or their derivatives researchgate.netnih.gov.

The general strategy involves the nucleophilic substitution of a chlorine atom on the pyridazine ring by a bifunctional nucleophile, which then undergoes an intramolecular cyclization to form the fused ring system. The specific reaction conditions and the nature of the substituents on the starting materials determine the final structure of the fused heterocyclic compound.

Diels-Alder reactions represent another powerful tool for the construction of complex molecular architectures, including bridged systems. While pyridazine itself can be unreactive in typical Diels-Alder reactions due to its aromaticity, electron-deficient pyridazines can participate in inverse-electron-demand Diels-Alder reactions quora.combeilstein-journals.orgorganic-chemistry.org. In these reactions, the electron-poor pyridazine acts as the diene, reacting with an electron-rich dienophile. The presence of multiple electron-withdrawing chlorine atoms in this compound could potentially enhance its reactivity in such cycloaddition reactions, opening pathways to novel bridged heterocyclic systems.

The following table provides examples of fused pyridazine systems that can be synthesized from chloropyridazine precursors.

Fused SystemStarting Material TypeGeneral Approach
Pyrimido[4,5-c]pyridazineChloropyridazineReaction with a reagent to form the pyrimidine ring, followed by cyclization. clockss.orgresearchgate.netnih.gov
Imidazo[4,5-c]pyridazineChloropyridazineReaction with an amine-containing reagent, followed by intramolecular cyclization. researchgate.netnih.gov

Derivatization and Chemical Diversity Generation

Synthesis of Substituted 3,5,6-Trichloro-N-methylpyridazin-4-amine Analogs

The synthesis of analogs of This compound can be approached through several synthetic strategies, primarily focusing on the substitution of the chloro groups. The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of the chlorine atoms is position-dependent. Typically, the chlorine at the C4 position is the most activated towards nucleophilic attack due to the influence of the adjacent nitrogen atom and the amino group. The chlorines at the C3 and C6 positions are also susceptible to substitution, often requiring more forcing reaction conditions. This differential reactivity allows for a stepwise and controlled introduction of various functional groups.

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse set of analogs. These include, but are not limited to:

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can be used to introduce ether and hydroxyl functionalities.

N-Nucleophiles: A wide range of primary and secondary amines, as well as hydrazines, can be reacted to generate substituted amino- and hydrazinyl-pyridazines.

S-Nucleophiles: Thiolates are effective nucleophiles for the introduction of thioether moieties.

C-Nucleophiles: While less common in direct SNAr on such electron-deficient systems, certain carbon nucleophiles under specific catalytic conditions (e.g., palladium-catalyzed cross-coupling reactions) can be used to form carbon-carbon bonds.

The following table illustrates a hypothetical set of analogs that could be synthesized from This compound by reacting it with various nucleophiles.

Starting MaterialReagent/NucleophilePotential Product
This compoundSodium methoxide3,5-Dichloro-6-methoxy-N-methylpyridazin-4-amine
This compoundAniline3,5-Dichloro-N-methyl-N'-phenylpyridazine-4,6-diamine
This compoundEthanethiol3,5-Dichloro-6-(ethylthio)-N-methylpyridazin-4-amine
This compoundMorpholine4-(3,5-Dichloro-4-(methylamino)pyridazin-6-yl)morpholine
This compoundHydrazine (B178648) hydrate3,5-Dichloro-6-hydrazinyl-N-methylpyridazin-4-amine

Furthermore, the N-methyl group can be a point of diversification. While direct modification is challenging, related synthetic routes starting from 3,4,5,6-tetrachloropyridazine could employ a variety of primary amines in place of methylamine (B109427) to generate a series of N-alkyl or N-aryl analogs.

Application of this compound as a Core Scaffold for Chemical Libraries

A core scaffold in medicinal chemistry is a central molecular structure upon which a variety of substituents are attached to create a library of related compounds. The inherent reactivity and multiple points for modification make This compound an excellent core scaffold.

The general strategy for utilizing this compound as a scaffold involves the systematic and parallel synthesis of derivatives. By employing a range of different nucleophiles in a high-throughput fashion, a large and diverse chemical library can be rapidly assembled. The differential reactivity of the chloro groups can be exploited to create multi-dimensional libraries. For example, a library could be generated by first reacting a set of amines at the C6 position, followed by a second diversification step at the C3 or C5 position with a different set of nucleophiles.

The resulting library of compounds can then be screened against various biological targets to identify potential lead compounds. The structural diversity generated from the This compound scaffold increases the probability of discovering molecules with desired biological activities.

The following table provides a conceptual layout for a chemical library based on this scaffold.

Scaffold PositionBuilding Block Set A (e.g., at C6)Building Block Set B (e.g., at C3)
R1-OCH3-NH(CH2)2OH
R1-NHCH2Ph-piperidino
R1-S-Ph-morpholino
R1-NH-c-Hex-N(CH3)2

Combinatorial Chemistry Approaches for Pyridazine Derivatives

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of compounds. wikipedia.orgnih.gov Both solution-phase and solid-phase synthesis strategies can be envisioned for the derivatization of This compound .

In a solution-phase combinatorial approach , the reactions would be carried out in parallel in an array of reaction vessels, such as a 96-well plate. Automated liquid handling systems can be used to dispense the core scaffold and a diverse set of reagents into each well. After the reaction, the products can be purified using high-throughput techniques like automated flash chromatography or preparative HPLC.

A solid-phase synthesis strategy would involve attaching the pyridazine scaffold to a solid support, such as a resin bead. This allows for the use of excess reagents to drive reactions to completion, with purification being a simple matter of washing the resin. The derivatization steps would be carried out sequentially, and after the final step, the desired compounds would be cleaved from the solid support.

A key advantage of combinatorial chemistry is the ability to generate vast numbers of compounds from a small set of building blocks. For example, by reacting the This compound scaffold with 100 different amines at one position and then with 100 different thiols at a second position, a library of 10,000 distinct compounds can be created. The principles of combinatorial chemistry have been successfully applied to the synthesis of various pyridazine-based libraries, demonstrating the feasibility of this approach for the target compound. researchgate.net

The following table outlines a generic combinatorial synthesis workflow.

StepActionDescription
1. ScaffoldingPrepare a solution of this compoundThe core molecule for derivatization.
2. Diversification 1Add a diverse set of primary and secondary amines in a 96-well plate formatIntroduction of the first point of diversity, likely at the most reactive chloro position.
3. Reaction 1Heat the reaction plateDrive the nucleophilic substitution reaction.
4. Diversification 2Add a diverse set of alkoxides or thiolates to the reaction mixturesIntroduction of the second point of diversity at a less reactive chloro position.
5. Reaction 2Heat the reaction plate under more forcing conditionsDrive the second substitution reaction.
6. Work-up & PurificationAutomated parallel purificationIsolation of the final library of compounds.
7. Analysis & ScreeningHigh-throughput screening of the library against biological targetsIdentification of active compounds.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. bbhegdecollege.com For 3,5,6-Trichloro-N-methylpyridazin-4-amine, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical data for structural confirmation.

¹H NMR Analysis: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the protons of the N-methyl group, likely appearing as a singlet in the range of δ 2.5-3.5 ppm. Coupling to the adjacent N-H proton might cause this peak to appear as a doublet. The N-H proton itself would likely produce a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but is typically found in the δ 4.0-6.0 ppm range for similar secondary amines. As there are no hydrogen atoms directly attached to the pyridazine (B1198779) ring, no signals are expected in the aromatic region from the core heterocycle.

¹³C NMR Analysis: The ¹³C NMR spectrum would be more informative for the core structure, expected to show five distinct signals: one for the methyl carbon and four for the carbons of the pyridazine ring.

The N-methyl carbon signal would appear in the upfield region, typically around δ 25-35 ppm.

The four carbons of the pyridazine ring would be deshielded. The carbons directly bonded to chlorine atoms (C3, C5, C6) and nitrogen atoms would show the most significant downfield shifts. The carbon bearing the amino group (C4) would also be influenced by the nitrogen substituent.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign these signals by correlating protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C4 carbon of the pyridazine ring, confirming their connectivity.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H
-CH₃ 2.5 - 3.5 s or d Signal from the methyl group protons.
-NH- 4.0 - 6.0 br s Signal from the amine proton; shift is concentration-dependent.
¹³C
-CH₃ 25 - 35 q Signal from the methyl carbon.
C3, C5, C6 140 - 160 s Signals from ring carbons bonded to chlorine and nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₅H₄Cl₃N₃), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula. The most critical diagnostic feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of three chlorine atoms creates a highly characteristic cluster of peaks (M, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation: Electron ionization (EI) would induce fragmentation, providing a "fingerprint" for the molecule. Predicted fragmentation pathways include:

Loss of a chlorine radical (•Cl) to yield an [M-35]⁺ ion.

Loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.

Cleavage of the pyridazine ring, leading to smaller, stable charged fragments.

Predicted Mass Spectrometry Data

m/z Value Ion Notes
211/213/215/217 [M]⁺ Molecular ion cluster, showing the characteristic pattern for three chlorine atoms.
196/198/200/202 [M-CH₃]⁺ Loss of the methyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com For this compound, key vibrational bands would confirm the presence of its main structural features. spectroscopyonline.com

N-H Stretch: A single, moderately sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. spectroscopyonline.com

C-H Stretches: Absorptions corresponding to the stretching of the C-H bonds in the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretches: Vibrations from the pyridazine ring would be observed in the 1400-1600 cm⁻¹ region.

C-Cl Stretches: Strong absorptions corresponding to the carbon-chlorine bonds would be present in the fingerprint region, typically below 850 cm⁻¹.

Predicted IR Absorption Data

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Secondary Amine (-NH-)
2850 - 2960 C-H Stretch Methyl (-CH₃)
1400 - 1600 C=N / C=C Stretch Pyridazine Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly those involving conjugated π-systems. The chlorinated pyridazine ring constitutes a chromophore that is expected to absorb UV radiation. The analysis would likely reveal π → π* and n → π* transitions characteristic of nitrogen-containing aromatic heterocycles. The presence of the amino group (an auxochrome) and the chlorine atoms would influence the position and intensity of the absorption maxima (λ_max).

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this method would provide unambiguous data on bond lengths, bond angles, and torsional angles.

A crystal structure analysis would definitively confirm:

The planarity or any slight puckering of the pyridazine ring.

The precise bond lengths of the C-Cl, C-N, N-N, and C-C bonds within the molecule.

The bond angles, defining the geometry around each atom.

The conformation of the N-methyl group relative to the plane of the ring.

The packing of molecules in the crystal lattice, revealing intermolecular interactions such as potential hydrogen bonds between the N-H group of one molecule and a nitrogen or chlorine atom of a neighboring molecule, or possible π-π stacking interactions between the pyridazine rings. researchgate.net

Structural Parameters Determined by X-ray Crystallography

Parameter Information Provided
Bond Lengths Precise distances between bonded atoms (e.g., C-Cl, C=N, C-N).
Bond Angles Angles between adjacent bonds (e.g., Cl-C-C, C-N-C).
Torsional Angles Dihedral angles defining the 3D conformation of the molecule.
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.

| Intermolecular Forces | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab-initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of organic molecules. These methods can predict a variety of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and atomic charges. This information is critical for predicting a molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. However, specific DFT or ab-initio studies on 3,5,6-Trichloro-N-methylpyridazin-4-amine are not documented in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation around the C-N bond of the methylamine (B109427) group. Furthermore, these simulations can be used to study how the molecule interacts with itself in condensed phases or with solvent molecules, revealing details about potential hydrogen bonding and other non-covalent interactions. At present, there are no published MD simulation studies focused on this specific compound.

Analysis of Bonding Characteristics and Electron Density (e.g., NCI, QTAIM)

Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis allow for a detailed examination of the electron density distribution within a molecule. This can reveal the nature of chemical bonds and identify and characterize weak intermolecular interactions that are crucial for understanding crystal packing and molecular recognition. Such analyses for this compound would offer a deeper understanding of its chemical bonding but have not been reported.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For this compound, this could be applied to understand its synthesis or potential degradation pathways. Currently, no such computational studies on the reaction mechanisms involving this compound are available.

Prediction of Synthetic Accessibility and Selectivity

Modern computational tools can assess the synthetic accessibility of a molecule by analyzing potential retrosynthetic pathways. These predictions can help chemists evaluate the feasibility of synthesizing a target compound. While the synthesis of this compound has been achieved, computational predictions of its synthetic accessibility and the selectivity of its formation have not been a subject of published research.

Advanced Applications in Chemical Research and Synthesis

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The structural framework of 3,5,6-Trichloro-N-methylpyridazin-4-amine, featuring multiple reactive sites, positions it as a valuable intermediate in organic synthesis. The chlorine atoms on the pyridazine (B1198779) ring can be selectively substituted by various nucleophiles, allowing for the introduction of diverse functional groups. This chemical versatility is crucial for the construction of complex molecular architectures.

The pyridazine core is a recognized toxophore in a variety of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netbibliomed.orgresearchgate.netresearchgate.net Chlorinated pyridazine derivatives, in particular, have been investigated for their herbicidal properties. For instance, some pyridazine derivatives have been designed to target and inhibit the phytoene (B131915) desaturase (PDS) enzyme in plants, a critical component in carotenoid biosynthesis, leading to a bleaching effect and eventual plant death. acs.org

The compound this compound can serve as a key precursor for the synthesis of novel agrochemicals. The chlorine atoms on the pyridazine ring can be displaced by other functional groups to modulate the biological activity and selectivity of the resulting compounds. The N-methylamino group can also be modified to further fine-tune the molecule's properties. This adaptability allows for the creation of a library of derivatives for screening and optimization of herbicidal or insecticidal activity. bibliomed.org

Table 1: Potential Agrochemical Derivatives from this compound

Derivative ClassSynthetic TransformationPotential Application
Aryloxy-pyridazinesNucleophilic substitution of a chlorine atom with a substituted phenolHerbicides
Thioether-pyridazinesReaction with a thiol to replace a chlorine atomFungicides
Amino-pyridazinesFurther nucleophilic substitution of chlorine atoms with various aminesInsecticides, Herbicides

The pyridazine heterocycle is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs with a wide array of therapeutic applications. researchgate.netnih.gov The unique arrangement of nitrogen atoms in the pyridazine ring imparts specific physicochemical properties, such as dipole moment and hydrogen bonding capacity, making it an effective bioisosteric replacement for other aromatic rings like phenyl or pyridine (B92270) in drug design. nih.gov Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. researchgate.netnih.govmdpi.com

Given this context, this compound represents a valuable building block for the synthesis of new pharmaceutical intermediates. The strategic substitution of its chlorine atoms allows for the introduction of pharmacophoric groups necessary for interaction with biological targets. The N-methylamino group can also contribute to the binding affinity and selectivity of the final drug candidate. The synthesis of various substituted pyridazines from chlorinated precursors is a common strategy in the development of new therapeutic agents. nih.gov

Table 2: Physicochemical Properties of a Structurally Related Compound (3,6-dichloro-N-methylpyridazin-4-amine)

PropertyValue
Molecular FormulaC5H5Cl2N3 uni.lu
Molecular Weight178.02 g/mol uni.lu
XlogP (predicted)1.8 uni.lu
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Ligand Design for Catalytic Systems

Pyridazine-based molecules have been extensively used as ligands in coordination chemistry to form complexes with a variety of transition metals. researchgate.net The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelating ligand, or a single nitrogen atom can coordinate to a metal center. These metal complexes have shown significant utility in catalysis, including applications in oxidation reactions and hydrogenation processes. researchgate.netnih.govacs.org

The structure of this compound offers multiple potential coordination sites for metal ions. The two nitrogen atoms of the pyridazine ring and the nitrogen atom of the N-methylamino group can all potentially bind to a metal center, making it a candidate for a tridentate ligand. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be tuned by the electron-withdrawing effects of the chlorine atoms on the pyridazine ring. Theoretical studies on similar diazine-derived carbenes suggest that such heterocycles are promising for creating novel catalysts. acs.org The design of new ligands is a critical area of research for the development of more efficient and selective catalytic systems for a wide range of chemical transformations.

Table 3: Potential Coordination Modes of this compound as a Ligand

Coordination ModeDescriptionPotential Catalytic Application
Bidentate (N,N)The two nitrogen atoms of the pyridazine ring chelate to a metal center.Oxidation, Hydrogenation
Monodentate (N)One of the pyridazine nitrogen atoms coordinates to a metal center.Cross-coupling reactions
Tridentate (N,N,N)The two pyridazine nitrogens and the amino nitrogen coordinate to a metal center.Polymerization, Asymmetric catalysis

Future Research Directions and Challenges in Pyridazinamine Chemistry

Development of Sustainable and Green Synthetic Protocols

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. This shift is driving research into more sustainable and efficient methods for synthesizing complex molecules like polysubstituted pyridazinamines.

Current Approaches and Future Goals in Green Pyridazine (B1198779) Synthesis:

Green Chemistry PrincipleApplication in Pyridazine SynthesisFuture Research Focus
Use of Greener Solvents Replacement of hazardous solvents with water, ionic liquids, or bio-based solvents. Some syntheses of pyrimidine (B1678525) derivatives, structurally related to pyridazines, have been achieved in magnetized deionized water under catalyst-free conditions.Development of novel, biodegradable, and low-toxicity solvent systems specifically for pyridazine chemistry.
Energy Efficiency Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields for pyridazinone derivatives. ekb.egmdpi.comOptimization of microwave and ultrasonic protocols for the synthesis of highly functionalized pyridazinamines, and exploration of other energy-efficient technologies like mechanochemistry (ball milling). rasayanjournal.co.in
Catalysis Utilization of reusable and non-toxic catalysts, such as nano-SiO2, has been demonstrated for the synthesis of related heterocyclic systems. rasayanjournal.co.in The use of metal-free protocols is also a growing area of interest. organic-chemistry.orgDesign and application of novel heterogeneous and biocatalysts to improve selectivity and reduce waste in pyridazine synthesis.
Atom Economy One-pot, multicomponent reactions (MCRs) are being explored to construct complex pyridazine and related heterocyclic structures in a single step, minimizing intermediate isolation and purification. rasayanjournal.co.inDesigning novel MCRs that allow for the direct and controlled assembly of polysubstituted pyridazinamines from simple and readily available starting materials.

The development of one-pot syntheses represents a particularly promising avenue for the sustainable production of pyridaben, a pyridazine-containing acaricide, which could be adapted for other pyridazine derivatives. wikipedia.org The overarching goal is to create synthetic pathways that are not only environmentally benign but also economically viable and scalable for industrial production.

Strategies for Enhanced Regioselectivity and Stereocontrol in Polysubstituted Pyridazine Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the precise control of regioselectivity (the placement of substituents) and stereocontrol (the spatial arrangement of atoms) is paramount in the synthesis of polysubstituted pyridazines.

For a molecule like 3,5,6-Trichloro-N-methylpyridazin-4-amine, achieving the desired substitution pattern without the formation of unwanted isomers is a significant synthetic challenge. Recent research has focused on several strategies to address this:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful cycloaddition reaction has been effectively used for the regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides. rsc.orgrsc.org The regioselectivity can be controlled by the nature of the substituents on the starting materials.

Directed Metalation: The use of directing groups can facilitate the selective functionalization of specific positions on the pyridazine ring.

Catalyst-Controlled Reactions: The development of sophisticated catalysts that can discriminate between different reactive sites on the pyridazine nucleus is a key area of ongoing research. Lewis acid-mediated IEDDA reactions have shown high regiocontrol in the synthesis of functionalized pyridazines. organic-chemistry.org

Substituent-Directed Reactions: The inherent electronic properties of existing substituents on the pyridazine ring can be exploited to guide the introduction of new functional groups to specific positions. mdpi.com

While significant progress has been made in regioselective synthesis, stereocontrol in pyridazine chemistry, particularly for chiral centers attached to the ring, remains a less explored area. Intramolecular glycosylation has been investigated for the stereocontrolled synthesis of pyridazine nucleoside analogs, suggesting a potential strategy for controlling stereochemistry. tandfonline.com Future research will likely focus on the development of novel chiral catalysts and auxiliaries specifically designed for pyridazine systems.

Exploration of Novel Reaction Pathways for Functionalization

Expanding the chemical space of pyridazinamine derivatives requires the development of novel and efficient methods for introducing a wide array of functional groups onto the pyridazine core. This functionalization is crucial for modulating the pharmacological properties of these compounds.

Recent advances in this area include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely used for C-C and C-heteroatom bond formation on the pyridazine ring.

C-H Activation: The direct functionalization of C-H bonds is an increasingly important strategy for atom-economical synthesis. Research in this area for pyridazines is still emerging but holds great promise for the direct introduction of new substituents without the need for pre-functionalized starting materials.

Ring Transformation Reactions: The conversion of other heterocyclic systems into pyridazines, or the transformation of the pyridazine ring itself, can provide access to novel and complex structures. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines offer a regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org

Multicomponent Reactions: As mentioned earlier, MCRs are being developed to create highly functionalized pyridazines in a single step. akjournals.com

Future efforts will likely concentrate on discovering new catalytic systems that enable previously inaccessible transformations and on developing more versatile reaction pathways that tolerate a broader range of functional groups. The one-pot synthesis of fused pyridine (B92270) derivatives through a series of ring-closure and ring-opening reactions highlights the potential for complex molecular architectures. acs.orgacs.org

Integration of Automated Synthesis and High-Throughput Screening in Pyridazine Derivatization

The discovery of new drug candidates is a time-consuming and resource-intensive process. The integration of automated synthesis and high-throughput screening (HTS) has the potential to significantly accelerate the discovery of novel pyridazine-based therapeutics. nih.gov

Key Technologies and Their Impact:

TechnologyApplication in Pyridazine ChemistryFuture Outlook
Automated Synthesis Platforms Robotic systems can perform repetitive synthesis steps, allowing for the rapid generation of large libraries of pyridazine derivatives. researchgate.net Cartridge-based systems are also emerging for the automated synthesis of heterocycles. nih.govyoutube.comDevelopment of more sophisticated and flexible automated platforms that can handle a wider range of reaction conditions and starting materials specific to pyridazine chemistry.
Flow Chemistry Continuous flow reactors offer precise control over reaction parameters, improved safety, and ease of scalability. Multistep continuous flow synthesis has been used for the rapid production of complex heterocyclic compounds. akjournals.comApplication of flow chemistry to the synthesis of polysubstituted pyridazinamines, enabling on-demand production and library generation.
High-Throughput Screening (HTS) HTS allows for the rapid screening of large compound libraries against biological targets to identify potential drug candidates. nih.govIntegration of HTS with automated synthesis to create a closed-loop system for the rapid design, synthesis, and testing of new pyridazine derivatives.

The creation of diverse libraries of heterocycles is a cornerstone of modern drug discovery. researchgate.net By combining automated synthesis with HTS, researchers can more efficiently explore the structure-activity relationships of pyridazinamines and identify promising lead compounds for further development.

Advanced Spectroscopic and Computational Tools for Comprehensive Characterization and Predictive Modeling

The unambiguous characterization of polysubstituted pyridazines and the prediction of their properties are crucial for understanding their chemical behavior and biological activity. Advanced spectroscopic and computational methods play a vital role in this endeavor.

Spectroscopic Techniques:

Modern spectroscopic techniques provide detailed information about the structure and dynamics of pyridazine derivatives:

Nuclear Magnetic Resonance (NMR): One- and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for elucidating the connectivity and stereochemistry of complex pyridazine structures. acs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. mdpi.com

X-ray Crystallography: This technique provides the definitive three-dimensional structure of crystalline compounds, offering invaluable insights into bond lengths, bond angles, and intermolecular interactions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. liberty.edu

Computational Modeling:

Computational chemistry has become a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and understanding biological activity:

Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic properties (such as frontier molecular orbitals and electrostatic potential maps), and reaction mechanisms. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target, helping to rationalize structure-activity relationships and guide the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

Predictive Models for Drug-likeness: Computational models are increasingly used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of drug candidates at an early stage of development. malvernpanalytical.comcas.org

The synergy between advanced spectroscopic characterization and predictive computational modeling is essential for accelerating the discovery and development of new pyridazinamine-based drugs. nih.govmdpi.com These tools provide a deeper understanding of the structure-property relationships that govern the behavior of these complex molecules.

Q & A

Q. What are the optimal synthetic routes for 3,5,6-Trichloro-N-methylpyridazin-4-amine, and how do reaction parameters affect yield?

Methodological Answer:

  • Key Steps :
    • Chlorination : Introduce chlorine atoms at positions 3,5,6 via electrophilic substitution using POCl₃ or PCl₅ under reflux (common for pyridazine derivatives) .
    • N-Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to functionalize the amine group .
    • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Critical Parameters :
    • Temperature : Excessive heat during chlorination may lead to decomposition (e.g., observed in triazine derivatives at >120°C) .
    • Catalysts : Copper(I) bromide enhances coupling efficiency in analogous pyridazine syntheses .

Table 1 : Comparative Synthesis Data from Analogous Compounds

Compound ClassYield (%)Reaction TimeKey ReagentsReference
Pyridazin-4-amine17.948 hrsCuBr, Cs₂CO₃, DMSO
Triazine-2-amine65–8524 hrsPOCl₃, 4-methylpiperidine

Q. Which spectroscopic methods are most reliable for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Key Peaks :
  • N–CH₃ resonance at δ ~3.2–3.5 ppm (singlet).
  • Pyridazine ring protons at δ 7.0–8.5 ppm (split due to Cl substituents) .
    • ¹³C Signals : Chlorinated carbons at δ 120–140 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₅H₅Cl₃N₃, expected m/z = 235.94 .
  • Elemental Analysis : Validate Cl content (±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound in drug discovery?

Methodological Answer:

  • Target Identification :
    • Docking Studies : Pyridazine cores often target kinases or GPCRs. Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 3NYX, 4ASD) .
    • QSAR Models : Correlate Cl substitution patterns with logP and IC₅₀ values (e.g., Cl at position 3 enhances hydrophobic interactions) .
  • Optimization Strategies :
    • Introduce electron-withdrawing groups (e.g., CF₃) at position 6 to improve metabolic stability .

Table 2 : Predicted Physicochemical Properties (DFT Calculations)

PropertyValue
logP (Lipophilicity)2.8 ± 0.3
pKa (Basic Amine)4.1
Polar Surface Area45 Ų

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Case Study : Discrepancies in IC₅₀ values for triazine analogs (e.g., 6-(4-Cl-phenyl) vs. 6-(4-F-phenyl)) :
    • Assay Validation : Ensure consistent cell lines (e.g., K562 vs. HL-60 leukemic cells).
    • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
    • Control Experiments : Compare with reference inhibitors (e.g., imatinib for kinase assays) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Key Issues :
    • Byproduct Formation : Over-chlorination at position 4 observed in pilot-scale reactions. Mitigate via slow reagent addition .
    • Purification Bottlenecks : Replace column chromatography with fractional crystallization for >10 g batches .
  • Process Analytics :
    • Use in-line FTIR to monitor Cl substitution in real time .

Data Contradiction Analysis

Example : Conflicting melting points (104–107°C in vs. 110–112°C in triazine analogs ):

  • Root Cause : Polymorphism or residual solvents.
  • Resolution :
    • Perform DSC/TGA to confirm thermal behavior.
    • Use Karl Fischer titration to quantify moisture (<0.5% acceptable) .

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3,5,6-Trichloro-N-methylpyridazin-4-amine
Reactant of Route 2
3,5,6-Trichloro-N-methylpyridazin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.